
Zaurategrast
Vue d'ensemble
Description
Zaurategrast, également connu sous le nom de CDP323, est un promédicament de petite molécule antagoniste de la molécule d'adhésion cellulaire vasculaire 1 (VCAM-1) se liant aux intégrines alpha4. Il a été initialement développé par la société biopharmaceutique britannique Celltech plc. (maintenant UCB S.A.) et était un nouveau médicament potentiel pour le traitement oral de la sclérose en plaques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Zaurategrast implique la formation d'une structure spirocyclique et l'incorporation d'une partie naphtyridine. Les étapes clés comprennent :
- Formation de l'intermédiaire spirocyclique par une réaction de cyclisation.
- Introduction du groupe bromo par bromation.
- Couplage de l'intermédiaire spirocyclique avec un dérivé de naphtyridine dans des conditions spécifiques pour former le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs efficaces, des conditions réactionnelles contrôlées et des techniques de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Zaurategrast subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des nucléophiles tels que des amines ou des thiols dans des conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études ou des applications supplémentaires .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les interactions des petites molécules avec les intégrines.
Biologie : Étudié pour son rôle dans la modulation de la migration des cellules immunitaires et ses effets thérapeutiques potentiels dans les maladies auto-immunes.
Médecine : Exploré comme traitement de la sclérose en plaques en raison de sa capacité à inhiber la liaison de la VCAM-1 aux intégrines alpha4, empêchant ainsi la migration et l'inflammation des cellules immunitaires.
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les voies médiées par les intégrines
Mécanisme d'action
Le mécanisme d'action du this compound implique l'inhibition de la migration des cellules immunitaires des vaisseaux sanguins vers les tissus enflammés. Cela est réalisé en bloquant l'interaction entre la VCAM-1 et les intégrines alpha4, qui sont essentielles à l'adhésion et à la migration des cellules immunitaires. En empêchant cette interaction, le this compound réduit l'infiltration des cellules immunitaires et les dommages tissulaires subséquents, ce qui en fait un candidat prometteur pour le traitement des maladies auto-immunes telles que la sclérose en plaques .
Applications De Recherche Scientifique
Zaurategrast is an ethyl ester prodrug of CT7758, functioning as a carboxylic acid antagonist of the integrin alpha4-beta1 (α4β1), also known as very late antigen 4 (VLA4) . UCB and Biogen Idec were developing CDP323 for the treatment of multiple sclerosis, but its development was stopped in 2009 due to insufficient efficacy data from a Phase II clinical trial .
This compound Applications and Research
Target and Mechanism of Action
this compound targets α4β1 and α4β7 integrins, acting as an antagonist . These integrins are expressed on leukocytes and are involved in immune system and nervous system diseases . The drug works by blocking the interaction of these integrins, which play a role in various inflammatory conditions .
Clinical Trials and Results
Clinical trials have explored the use of this compound in multiple sclerosis .
In Vivo Use and Lymphocyte Count
In a study, multiple sclerosis subjects were treated with different doses of this compound (CDP323) for 28 days . Daily doses of 1000 or 2000 mg of CDP323 led to significant increases in total lymphocyte count and suppressed VCAM-1 binding by reducing unbound very late antigen-4 expression on lymphocytes .
Pharmacokinetics
In experiments with mice, a single oral dose of 500 mg/kg of this compound resulted in an AUC (Area Under the Curve) of 0.5 μg × h/mL in plasma .
Mécanisme D'action
The mechanism of action of Zaurategrast involves the inhibition of immune cell migration from blood vessels to inflamed tissues. This is achieved by blocking the interaction between VCAM-1 and alpha4-integrins, which are crucial for the adhesion and migration of immune cells. By preventing this interaction, this compound reduces immune cell infiltration and subsequent tissue damage, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis .
Comparaison Avec Des Composés Similaires
Le Zaurategrast est similaire à d'autres inhibiteurs des intégrines tels que le natalizumab, qui cible également la voie des intégrines alpha4. Le this compound est unique en raison de sa structure de petite molécule, qui permet une administration orale, contrairement au natalizumab, qui est un anticorps monoclonal et nécessite une administration intraveineuse .
Liste des composés similaires
Natalizumab : Un anticorps monoclonal ciblant les intégrines alpha4.
Vedolizumab : Un autre anticorps monoclonal ciblant les intégrines alpha4beta7.
Etrolizumab : Un anticorps monoclonal ciblant les intégrines bêta7
Activité Biologique
Zaurategrast, also known as CDP323, is an ethyl ester prodrug of CT7758, which acts as a potent antagonist of the integrin alpha4-beta1 (α4β1) or very late antigen 4 (VLA4). Initially developed for the treatment of multiple sclerosis, its clinical development was discontinued in 2009 due to inadequate efficacy data in phase II trials. Despite its halted development, research into its biological activity continues to reveal significant insights into its pharmacological potential.
This compound functions primarily as an α4-integrin inhibitor , which plays a critical role in the adhesion and migration of lymphocytes. By inhibiting this integrin, this compound reduces the binding of lymphocytes to vascular cell adhesion molecule-1 (VCAM-1), thereby influencing immune responses.
Pharmacokinetics
Research indicates that this compound undergoes significant metabolism after oral administration. The pharmacokinetic profile demonstrates a rapid absorption with maximum plasma concentrations reached within a few hours post-dose. The elimination half-life and area under the curve (AUC) values suggest favorable bioavailability and distribution characteristics for therapeutic applications.
Parameter | Value |
---|---|
Maximum Concentration (Cmax) | Varies by dosage |
Time to Maximum Concentration (Tmax) | 1.5 - 3 hours |
Elimination Half-Life (T1/2) | Approximately 5 hours |
In Vivo Studies
In clinical trials involving multiple sclerosis patients, this compound was administered in various dosages (100 mg to 2000 mg). Notably, higher doses resulted in significant increases in total lymphocyte counts and effectively suppressed VCAM-1 binding by reducing unbound VLA4 expression on lymphocytes .
Antimicrobial and Anti-inflammatory Activity
This compound has shown potential anti-inflammatory properties by modulating immune cell activity. This is particularly relevant in conditions characterized by chronic inflammation. Additionally, preliminary studies indicate that it may possess antimicrobial effects, although further research is required to elucidate these mechanisms fully.
Cytotoxicity and Cancer Research
Recent investigations have explored the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted, suggesting a potential role in cancer therapy. For example, studies have demonstrated that this compound can impair key signaling pathways involved in tumor growth .
Clinical Trial Insights
One notable clinical trial randomized multiple sclerosis patients to receive this compound over a 28-day period. Results indicated that dosages of 1000 mg or greater significantly affected lymphocyte dynamics and inflammatory markers, underscoring the drug's immunomodulatory capabilities .
Comparative Studies
In comparative analyses with other integrin inhibitors, this compound exhibited a unique profile concerning its selectivity and potency against α4-integrin. This specificity may confer advantages in therapeutic contexts where modulation of immune cell trafficking is desired.
Propriétés
IUPAC Name |
(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVWHYLKOHLKA-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196547 | |
Record name | Zaurategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455264-31-0 | |
Record name | N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455264-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaurategrast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zaurategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ct-7758 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZAURATEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.